molecular formula C17H21IN4O8S B15142865 Glyoxalase I inhibitor 4

Glyoxalase I inhibitor 4

Cat. No.: B15142865
M. Wt: 568.3 g/mol
InChI Key: OJPYMPVXRVDUCI-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyoxalase I inhibitor 4 is a compound that inhibits the activity of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. Glyoxalase I catalyzes the conversion of hemithioacetal, formed spontaneously from methylglyoxal and glutathione, to S-d-lactoylglutathione. Inhibitors of glyoxalase I, such as this compound, are of significant interest due to their potential therapeutic applications in diseases where methylglyoxal accumulation is detrimental, such as cancer and diabetes .

Preparation Methods

Chemical Reactions Analysis

Glyoxalase I inhibitor 4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Glyoxalase I inhibitor 4 has a wide range of scientific research applications:

Mechanism of Action

Glyoxalase I inhibitor 4 exerts its effects by inhibiting the activity of glyoxalase I, thereby preventing the conversion of hemithioacetal to S-d-lactoylglutathione. This inhibition leads to the accumulation of methylglyoxal, which can induce cytotoxicity through the formation of advanced glycation end-products, oxidative stress, and apoptosis. The molecular targets and pathways involved include the glyoxalase system and the detoxification pathways of methylglyoxal .

Comparison with Similar Compounds

Glyoxalase I inhibitor 4 can be compared with other glyoxalase I inhibitors such as nordihydroguaiaretic acid and myricetin. While all these compounds inhibit glyoxalase I, this compound is unique due to its specific binding affinity and potency. Similar compounds include:

Properties

Molecular Formula

C17H21IN4O8S

Molecular Weight

568.3 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(4-iodophenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H21IN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-/m0/s1

InChI Key

OJPYMPVXRVDUCI-RYUDHWBXSA-N

Isomeric SMILES

C1=CC(=CC=C1N(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)I

Canonical SMILES

C1=CC(=CC=C1N(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)I

Origin of Product

United States

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